molecular formula C5H10I2O2 B12290720 (S)-2-Iodo-1-(2-iodoethoxy)-1-methoxyethane CAS No. 136418-26-3

(S)-2-Iodo-1-(2-iodoethoxy)-1-methoxyethane

Cat. No.: B12290720
CAS No.: 136418-26-3
M. Wt: 355.94 g/mol
InChI Key: YWAIDTJFALVPHL-YFKPBYRVSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(S)-2-Iodo-1-(2-iodoethoxy)-1-methoxyethane is an organic compound with the molecular formula C6H12I2O2. It is characterized by the presence of iodine atoms and ether linkages, making it a versatile compound in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-Iodo-1-(2-iodoethoxy)-1-methoxyethane typically involves the reaction of 2-iodoethanol with methoxyethanol in the presence of a strong base such as sodium hydride. The reaction is carried out under anhydrous conditions to prevent the formation of by-products. The reaction mixture is then purified using column chromatography to obtain the desired product .

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated purification systems .

Chemical Reactions Analysis

Types of Reactions

(S)-2-Iodo-1-(2-iodoethoxy)-1-methoxyethane undergoes various chemical reactions, including:

    Substitution Reactions: The iodine atoms can be substituted with other nucleophiles such as amines, thiols, and alcohols.

    Oxidation Reactions: The ether linkages can be oxidized to form aldehydes or carboxylic acids.

    Reduction Reactions: The compound can be reduced to form simpler hydrocarbons.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide. The reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.

    Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic conditions.

    Reduction Reactions: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is commonly used.

Major Products Formed

    Substitution Reactions: Products include azides, thiocyanates, and ethers.

    Oxidation Reactions: Products include aldehydes and carboxylic acids.

    Reduction Reactions: Products include alkanes and alkenes.

Scientific Research Applications

(S)-2-Iodo-1-(2-iodoethoxy)-1-methoxyethane has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various organic transformations.

    Biology: Employed in the modification of biomolecules for studying biological processes.

    Medicine: Investigated for its potential use in drug development and as a radiolabeling agent for imaging studies.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of (S)-2-Iodo-1-(2-iodoethoxy)-1-methoxyethane involves its ability to undergo nucleophilic substitution reactions. The iodine atoms act as leaving groups, allowing the compound to react with various nucleophiles. This property makes it useful in modifying other molecules and creating new compounds. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(S)-2-Iodo-1-(2-iodoethoxy)-1-methoxyethane is unique due to its specific stereochemistry and the presence of both iodine and methoxy groups. This combination allows for a wide range of chemical reactions and applications, making it a valuable compound in research and industry .

Properties

CAS No.

136418-26-3

Molecular Formula

C5H10I2O2

Molecular Weight

355.94 g/mol

IUPAC Name

(1S)-2-iodo-1-(2-iodoethoxy)-1-methoxyethane

InChI

InChI=1S/C5H10I2O2/c1-8-5(4-7)9-3-2-6/h5H,2-4H2,1H3/t5-/m0/s1

InChI Key

YWAIDTJFALVPHL-YFKPBYRVSA-N

Isomeric SMILES

CO[C@H](CI)OCCI

Canonical SMILES

COC(CI)OCCI

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.